molecular formula C14H11ClN2O B094541 1H-Indazol-3-ol, 1-(m-chlorobenzyl)- CAS No. 1025-59-8

1H-Indazol-3-ol, 1-(m-chlorobenzyl)-

Cat. No. B094541
CAS RN: 1025-59-8
M. Wt: 258.7 g/mol
InChI Key: ZRZSYDHZWHSHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazol-3-ol, 1-(m-chlorobenzyl)- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Mechanism Of Action

The mechanism of action of 1H-Indazol-3-ol, 1-(m-chlorobenzyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). It may also induce apoptosis in cancer cells by activating caspases.

Biochemical And Physiological Effects

1H-Indazol-3-ol, 1-(m-chlorobenzyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Indazol-3-ol, 1-(m-chlorobenzyl)- in lab experiments is its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1H-Indazol-3-ol, 1-(m-chlorobenzyl)-. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 1H-Indazol-3-ol, 1-(m-chlorobenzyl)- can be achieved through several methods, including the condensation of 2-chlorobenzaldehyde with 2-aminobenzyl alcohol in the presence of a base. Another method involves the reaction of 2-chlorobenzyl chloride with 2-aminobenzyl alcohol in the presence of a base. The yield of this synthesis method is around 60%.

Scientific Research Applications

1H-Indazol-3-ol, 1-(m-chlorobenzyl)- has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-viral activity against the influenza virus.

properties

CAS RN

1025-59-8

Product Name

1H-Indazol-3-ol, 1-(m-chlorobenzyl)-

Molecular Formula

C14H11ClN2O

Molecular Weight

258.7 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C14H11ClN2O/c15-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)16-17/h1-8H,9H2,(H,16,18)

InChI Key

ZRZSYDHZWHSHMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl

Other CAS RN

1025-59-8

Origin of Product

United States

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